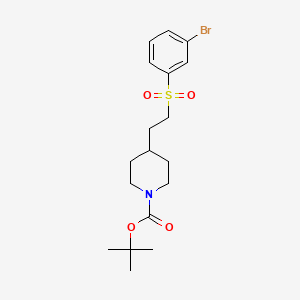

tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-bromophenyl sulfonyl-substituted ethyl chain at the 4-position. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors, enzyme modulators, and other bioactive molecules .

Synthesis:

The compound can be synthesized via alkylation of a piperidine precursor. For example, describes a method where ethyl 4-oxopiperidine-1-carboxylate is treated with tert-butyl bromoacetate under basic conditions (n-BuLi/THF) to install the tert-butyl ester moiety, achieving a 50% yield after purification. Key characterization data include:

Properties

Molecular Formula |

C18H26BrNO4S |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

tert-butyl 4-[2-(3-bromophenyl)sulfonylethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H26BrNO4S/c1-18(2,3)24-17(21)20-10-7-14(8-11-20)9-12-25(22,23)16-6-4-5-15(19)13-16/h4-6,13-14H,7-12H2,1-3H3 |

InChI Key |

SCXLZPFZXWPVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCS(=O)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

Attachment of the 3-Bromophenylsulfonyl Ethyl Side Chain: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with 3-bromophenylsulfonyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include dehalogenated derivatives.

Substitution: Products vary widely depending on the nucleophile used, resulting in compounds with different functional groups attached to the phenyl ring.

Scientific Research Applications

Structural Characteristics

The molecular formula of tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate is , with a molecular weight of approximately 419.3 g/mol. The compound features a piperidine ring, which is known for its versatility in biological activity due to its nitrogen-containing structure. The presence of the bromophenyl group and the sulfonyl moiety enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. It may exhibit:

- Anticancer properties : Preliminary studies suggest that derivatives of piperidine can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

- Neuropharmacological effects : Compounds containing piperidine rings are often explored for their ability to modulate neurotransmitter systems, potentially leading to treatments for neurological disorders.

Chemical Biology

In chemical biology, this compound can serve as:

- Probe molecules : Used to study protein interactions and cellular mechanisms.

- Linkers in PROTACs (Proteolysis Targeting Chimeras) : The compound's structure allows it to act as a semi-flexible linker, facilitating targeted protein degradation.

Material Science

Research into polymeric materials has identified piperidine derivatives as useful components in creating novel materials with enhanced properties such as:

- Conductivity : Polymers incorporating piperidine can exhibit improved electrical properties, making them suitable for electronic applications.

- Biodegradability : The incorporation of sulfonamide groups may enhance the environmental profile of these materials.

Case Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry demonstrated that similar piperidine derivatives showed significant inhibition of tumor growth in xenograft models. Researchers noted that the bromophenyl group plays a crucial role in enhancing binding affinity to cancer targets.

Case Study 2: Neuropharmacology

Research conducted at a leading pharmacological institute explored the effects of piperidine derivatives on dopamine receptors. Results indicated that modifications to the piperidine structure could lead to compounds with improved selectivity and potency against neurodegenerative diseases.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Functionality

Key Observations :

- Electron-Withdrawing Groups : The 3-bromophenyl sulfonyl group in the target compound increases electrophilicity compared to hydroxyl or methylthio substituents, enhancing interactions with electron-rich biological targets .

- Steric Effects : Bulky tert-butyl esters improve metabolic stability but may reduce solubility compared to smaller groups like methyl .

- Reactivity : Tosyloxy () and mesyloxy () derivatives are more reactive in substitution reactions than sulfonyl-stabilized compounds .

Biological Activity

Tert-butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The structure features a piperidine ring, which is often associated with various biological effects, and a sulfonyl group that may enhance its interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS). These methods confirm the molecular structure and purity of the synthesized compound, which is essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that compounds containing piperidine and sulfonyl groups exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of piperidine show varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl and sulfonyl moieties in this compound may contribute to its enhanced antibacterial properties.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 µM |

| This compound | Escherichia coli | 10 µM |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. It has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 12 µM |

Cancer Research

In addition to antimicrobial and enzyme inhibition activities, compounds similar to this compound have been investigated for their anticancer properties. Preliminary studies suggest that such compounds may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Case Studies

Several case studies have highlighted the biological potential of piperidine derivatives:

- Study on Antibacterial Activity : A recent study screened a series of piperidine derivatives, including those with sulfonamide functionalities, against various bacterial strains. The results indicated that compounds with bromophenyl substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .

- Enzyme Inhibition Analysis : Another research focused on the structure-activity relationship (SAR) of piperidine-based compounds as acetylcholinesterase inhibitors. The study found that modifications at the 4-position significantly affected the inhibitory potency, with certain substitutions leading to IC50 values in the low micromolar range .

- Anticancer Properties : A comprehensive evaluation of piperidine derivatives indicated their potential in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. The introduction of sulfonamide groups was noted to enhance cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.